3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid
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Overview
Description
3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid is a chemical compound with the molecular formula C14H19NO4S and a molecular weight of 297.37 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with dimethyl groups and a sulfonyl group attached to a benzoic acid moiety . It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors . This allows for better control over the reaction parameters and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; usually performed in an inert atmosphere at low temperatures.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biochemical effects . The sulfonyl group plays a crucial role in binding to the active site of enzymes, while the piperidine ring enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid is unique due to its combination of a piperidine ring and a sulfonyl group attached to a benzoic acid moiety . This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications .
Biological Activity
3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid, with the CAS number 749219-29-2, is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews its chemical properties, synthesis, and biological effects, particularly focusing on its antimicrobial and antiparasitic activities.
- Molecular Formula : C₁₄H₁₉NO₄S
- Molecular Weight : 297.37 g/mol
- Structure : The compound features a benzoic acid moiety substituted with a sulfonyl group linked to a piperidine ring.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the sulfonamide bond between the benzoic acid derivative and the piperidine derivative. Detailed protocols often utilize various reagents and conditions to optimize yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, particularly Gram-positive bacteria. In vitro evaluations demonstrated significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Bacillus subtilis.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Bacillus subtilis | 12 |
Escherichia coli | 8 |
These results suggest that the compound may act through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiparasitic Activity
Research indicates that this compound also exhibits antiparasitic properties. In studies involving Daphnia magna, a model organism for aquatic toxicity testing, this compound demonstrated low toxicity levels while effectively inhibiting the growth of certain parasites.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary in silico studies suggest that it may interact with specific enzymes involved in bacterial metabolism and replication processes. Molecular docking studies have indicated potential binding sites on key bacterial proteins, which could be responsible for its antimicrobial activity.
Case Studies
-
Antimicrobial Efficacy Assessment :
A study published in PubMed evaluated various derivatives of sulfonamides, including this compound. The results indicated that modifications in the piperidine structure significantly influenced antimicrobial activity, suggesting that this compound could serve as a lead for developing new antibiotics . -
Aquatic Toxicity Testing :
Another research effort focused on assessing the toxicity of this compound to aquatic organisms. The findings revealed that while it possesses antimicrobial properties, its environmental impact is minimal at effective concentrations .
Properties
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10-6-11(2)9-15(8-10)20(18,19)13-5-3-4-12(7-13)14(16)17/h3-5,7,10-11H,6,8-9H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDJZPKCSPMOQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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